
l-Tyrosyl-l-prolyl-l-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
l-Tyrosyl-l-prolyl-l-phenylalanine: is a tripeptide composed of the amino acids tyrosine, proline, and phenylalanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of l-Tyrosyl-l-prolyl-l-phenylalanine typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or hydroxybenzotriazine (HOAt). The activated amino acids are sequentially coupled to form the desired tripeptide. After the coupling reactions, the protecting groups are removed under acidic or basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) are commonly employed for large-scale production. SPPS allows for the efficient assembly of peptides on a solid support, facilitating purification and minimizing side reactions .
Análisis De Reacciones Químicas
Types of Reactions: l-Tyrosyl-l-prolyl-l-phenylalanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Substitution reactions can occur at the aromatic rings of tyrosine and phenylalanine, leading to the formation of modified peptides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or dithiothreitol (DTT).
Substitution: Electrophilic aromatic substitution using reagents like nitrating agents or halogens.
Major Products:
Oxidation: Dityrosine, quinones, and other oxidative derivatives.
Reduction: Reduced peptides with modified amino acid residues.
Substitution: Halogenated or nitrated peptides.
Aplicaciones Científicas De Investigación
l-Tyrosyl-l-prolyl-l-phenylalanine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a substrate for enzyme assays and as a lead compound for drug development.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of l-Tyrosyl-l-prolyl-l-phenylalanine involves its interaction with specific enzymes and receptors. The compound can act as a substrate for enzymes such as dipeptidyl peptidase-4 (DPP-4) and prolylcarboxypeptidase (PCP), influencing biochemical pathways related to protein digestion and metabolism. Additionally, the aromatic residues of tyrosine and phenylalanine can participate in hydrophobic interactions and hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
l-Leucyl-l-phenylalanine: Another dipeptide with similar applications in biochemical research.
l-Tyrosyl-l-isoleucyl-l-seryl-l-prolyl-l-tryptophyl-l-isoleucyl-l-leucyl-l-alanyl: A longer peptide with distinct biological activities.
Cyclo(l-phenylalanine-l-proline): A cyclic dipeptide with quorum sensing properties in bacteria.
Uniqueness: l-Tyrosyl-l-prolyl-l-phenylalanine is unique due to its specific sequence and the presence of both aromatic and cyclic amino acids. This combination imparts distinct chemical and biological properties, making it a valuable tool in various research applications .
Propiedades
Fórmula molecular |
C23H27N3O5 |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H27N3O5/c24-18(13-16-8-10-17(27)11-9-16)22(29)26-12-4-7-20(26)21(28)25-19(23(30)31)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-20,27H,4,7,12-14,24H2,(H,25,28)(H,30,31)/t18-,19-,20-/m0/s1 |
Clave InChI |
RCMWNNJFKNDKQR-UFYCRDLUSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


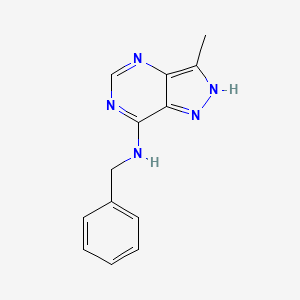

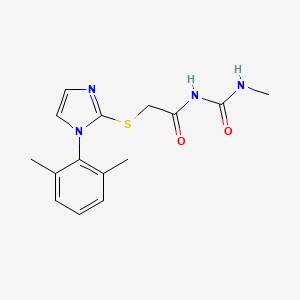
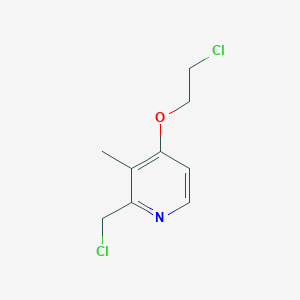
![(((3E)-2-Chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohex-1-EN-1-YL)methylene)malononitrile](/img/structure/B13802323.png)
![3-Oxabicyclo[3.2.0]heptane-2-carboxylicacid,methylester,(1S,2S,5R)-(9CI)](/img/structure/B13802324.png)
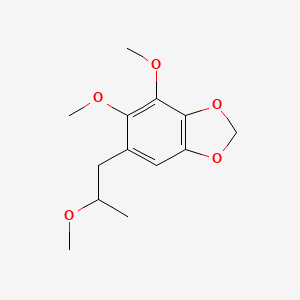
![N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide](/img/structure/B13802329.png)
![6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid](/img/structure/B13802335.png)
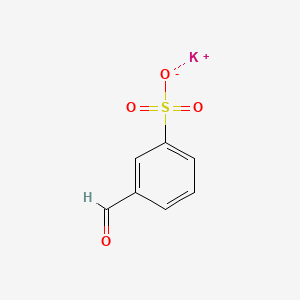

![[2-(4-Chloro-phenyl)-benzoimidazol-1-YL]-acetic acid ethyl ester](/img/structure/B13802356.png)


